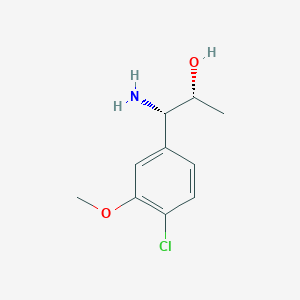
(1S)Cyclopropyl(3-methyl(2-pyridyl))methylaminehcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)Cyclopropyl(3-methyl(2-pyridyl))methylamine hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group, a methyl group, and a pyridyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)Cyclopropyl(3-methyl(2-pyridyl))methylamine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the Pyridyl Group: This step often involves the use of pyridine derivatives and appropriate coupling reactions.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (1S)Cyclopropyl(3-methyl(2-pyridyl))methylamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
化学反应分析
Types of Reactions
(1S)Cyclopropyl(3-methyl(2-pyridyl))methylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines.
科学研究应用
(1S)Cyclopropyl(3-methyl(2-pyridyl))methylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1S)Cyclopropyl(3-methyl(2-pyridyl))methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The cyclopropyl group may confer unique binding properties, while the pyridyl group can interact with aromatic residues in proteins. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (1S)Cyclopropyl(2-methyl(3-pyridyl))methylamine
- (1S)Cyclopropyl(4-methyl(2-pyridyl))methylamine
Uniqueness
(1S)Cyclopropyl(3-methyl(2-pyridyl))methylamine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group on the pyridyl ring can significantly affect its interaction with molecular targets and its overall properties.
属性
分子式 |
C10H15ClN2 |
|---|---|
分子量 |
198.69 g/mol |
IUPAC 名称 |
(S)-cyclopropyl-(3-methylpyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-7-3-2-6-12-10(7)9(11)8-4-5-8;/h2-3,6,8-9H,4-5,11H2,1H3;1H/t9-;/m0./s1 |
InChI 键 |
UUPBMZBWYGDUEP-FVGYRXGTSA-N |
手性 SMILES |
CC1=C(N=CC=C1)[C@H](C2CC2)N.Cl |
规范 SMILES |
CC1=C(N=CC=C1)C(C2CC2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15236475.png)
![(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B15236479.png)
![(3S)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236487.png)
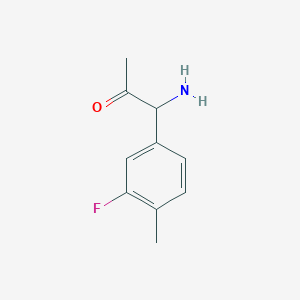
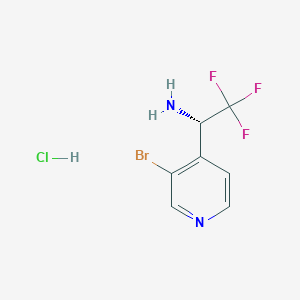
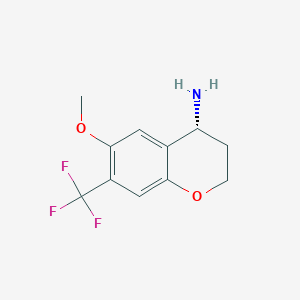
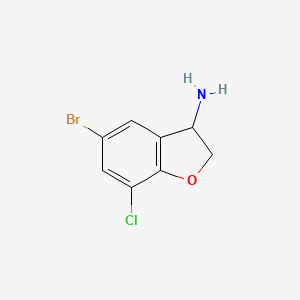
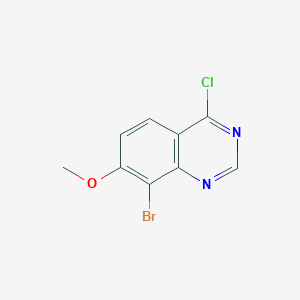
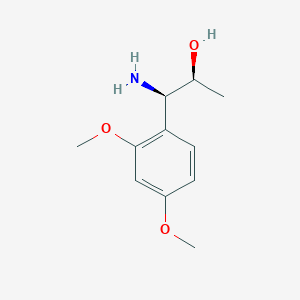
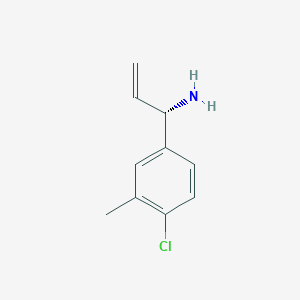
![N'-[(2,4-dichlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B15236540.png)


